Cas no 1048664-11-4 (2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride)
1048664-11-4 structure
Product Name:2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride
N.o CAS:1048664-11-4
MF:C17H22ClNO
MW:291.815683841705
CID:4678797
Update Time:2023-08-14
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine Hydrochloride
- 2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride
- MLS000676057
- REGID_for_CID_2973523
- SMR000296131
- 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine (HCl)
- {2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine HCl
- {2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}aminehydrochloride
- 1-(2-aminoethoxy)-4-(2-phenylpropan-2-yl)benzene hydroch
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- Inchi: 1S/C17H21NO.ClH/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18;/h3-11H,12-13,18H2,1-2H3;1H
- Chave InChI: HTTQZYJSFAMGOK-UHFFFAOYSA-N
- SMILES: Cl.O(CCN)C1C=CC(=CC=1)C(C)(C)C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 291.139
- Massa monoisotópica: 291.139
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 5
- Complexidade: 250
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35.2
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride Literatura Relacionada
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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